molecular formula C16H18N2 B2495141 4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline CAS No. 2380097-60-7

4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline

Cat. No. B2495141
M. Wt: 238.334
InChI Key: OTSNFMKUECVCKL-UHFFFAOYSA-N
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Description

“4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline” is a chemical compound with the CAS Number: 1273998-97-2 . It has a molecular weight of 188.27 and its IUPAC name is 4-(2-azabicyclo[2.2.1]hept-2-yl)phenylamine .


Synthesis Analysis

The synthesis of similar structures has been achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2/c13-10-2-5-11(6-3-10)14-8-9-1-4-12(14)7-9/h2-3,5-6,9,12H,1,4,7-8,13H2 . This indicates that the compound contains 12 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .


Chemical Reactions Analysis

The compound can be further functionalized to build up a library of bridged aza-bicyclic structures . This suggests that it can participate in a variety of chemical reactions.

It is stored at a temperature of -10 degrees .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(2-azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-4-16-15(3-1)13(7-8-17-16)11-18-10-12-5-6-14(18)9-12/h1-4,7-8,12,14H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSNFMKUECVCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CC3=CC=NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)quinoline

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